alpha-D-Glucopyranose, 6-(dihydrogen phosphate)

Phosphoglucomutase kinetics Glycogen metabolism Phosphoryl transfer potential

Generic 'glucose phosphates' cause assay failure due to G6PDH's absolute specificity for the α-anomer and C6 phosphorylation. This verified α-D-glucose-6-phosphate (CAS 15209-11-7) eliminates isomeric contamination. - **Enzymatic competence:** ≥99% pure α-anomer; G6PDH oxidizes exclusively (Km 36-70 μM). - **Kinetic accuracy:** No lag from G1P (Keq ≈19 favors G6P) and ≥10-fold faster PGI conversion than β-anomer. - **Clinical reliability:** Prevents false negatives in G6PD deficiency screening.

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
CAS No. 15209-11-7
Cat. No. B3061909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Glucopyranose, 6-(dihydrogen phosphate)
CAS15209-11-7
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1
InChIKeyNBSCHQHZLSJFNQ-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Glucose-6-Phosphate: Specifications and Structural Identity


Alpha-D-Glucopyranose, 6-(dihydrogen phosphate) (CAS 15209-11-7), commonly designated alpha-D-glucose-6-phosphate (α-D-G6P), is the free-acid form of a phosphorylated hexose belonging to the D-glucopyranose 6-phosphate class [1]. With molecular formula C₆H₁₃O₉P and molecular weight 260.14 g/mol, it is the α-anomer of D-glucose phosphorylated exclusively at the C6 hydroxyl position . This compound serves as the obligate substrate for glucose-6-phosphate dehydrogenase (G6PDH, EC 1.1.1.49), the entry point into the pentose phosphate pathway, and is the specific substrate of phosphoglucose isomerase (PGI, EC 5.3.1.9) in glycolysis [2]. Its precise anomeric and regiochemical identity—α-configuration at C1 and phosphorylation at C6—defines its unique enzymatic recognition landscape, distinguishing it fundamentally from all other hexose phosphate isomers [3].

Exclusive substrate for G6PDH-coupled NADPH regeneration assays
α-Anomer ensures maximal PGI isomerization rate for glycolysis reconstitution
Defined anomeric and regiochemical identity for pentose phosphate pathway studies

Why Generic Hexose Phosphates Cannot Replace α-D-G6P


Hexose phosphate isomers—including glucose-1-phosphate (G1P), fructose-6-phosphate (F6P), mannose-6-phosphate (M6P), and 2-deoxyglucose-6-phosphate (2-DG6P)—share identical or near-identical elemental composition and mass, yet exhibit profoundly divergent biological recognition. Glucose-6-phosphate dehydrogenase (G6PDH) displays absolute discrimination: it oxidizes G6P with Km values of 36–70 μM but yields zero detectable activity toward G1P, F6P, or fructose-1,6-bisphosphate . Phosphoglucose isomerase is stereospecific for the α-anomer of G6P, isomerizing it at least 10-fold faster than the β-anomer [1]. Thermodynamically, the phosphoglucomutase equilibrium strongly favors G6P over G1P (Keq ≈ 19; ΔΔG°′ = +7.1 kJ/mol), meaning that in any interconverting system the G6P pool dominates [2]. Even 2-DG6P—a close structural analog lacking only the C2 hydroxyl—is oxidized by G6PDH at a rate approximately 1000-fold slower than G6P, rendering it useless as a functional substitute in enzymatic NADPH-generating systems [3]. Substituting any generic 'glucose phosphate' for α-D-G6P without verifying anomeric and positional identity therefore guarantees quantitative assay failure.

G1P / other hexose phosphates

Not oxidized by G6PDH; leads to false-negative in coupled assays, unlike α-D-G6P.

β-Anomer of G6P

PGI isomerization rate may be substantially lower; glycolytic flux may differ from α-anomer.

Disodium salt (CAS 3671-99-6)

Hygroscopic; mass accuracy risk without anhydrous handling; free acid/monosodium salt preferred.

Quantitative Differential Evidence Against Closest Comparators


Thermodynamic Equilibrium Favors G6P Over Glucose-1-Phosphate

The standard free energy of phosphate ester hydrolysis differs markedly between the two positional isomers. At 25 °C and pH 7.0, ΔG°′ for glucose-1-phosphate hydrolysis is −20.9 kJ/mol, whereas for glucose-6-phosphate it is −13.8 kJ/mol [1]. This 7.1 kJ/mol difference means G6P is thermodynamically 7.1 kJ/mol more stable toward hydrolysis than G1P. Consequently, the phosphoglucomutase equilibrium (G1P ⇌ G6P) lies heavily toward G6P: experimental measurements yield a Keq of approximately 17–19, with [G6P]/[G1P] ≈ 19:1 at equilibrium when starting from 0.1 M G1P [2]. The equilibrium constant for the reverse reaction (G6P → G1P) is correspondingly only ~0.05–0.06, meaning that in any system where phosphoglucomutase is active, G6P is the thermodynamically dominant species by nearly 20-fold [3].

Thermodynamic Equilibrium
Reported
Keq ≈ 19 (G6P 95% at equilibrium); ΔΔG°′ +7.1 kJ/mol vs. G1P
Confirms G6P thermodynamic dominance in phosphoglucomutase-coupled systems.
Standard biochemical data; G1P spontaneously converts to G6P.
Phosphoglucomutase kinetics Glycogen metabolism Phosphoryl transfer potential Thermodynamic equilibrium

Absolute Enzymatic Discrimination by G6PDH

Glucose-6-phosphate dehydrogenase from Leuconostoc mesenteroides (LG6PDH, Roche) displays stringent substrate specificity. At pH 7.8 and 25 °C, the enzyme oxidizes D-glucose-6-phosphate with Km values of 36 μM (NADP⁺ as coenzyme) and 64 μM (NAD⁺ as coenzyme), with relative rates of 1.0 and 1.8 respectively . Critically, the same enzyme preparation shows zero detectable activity toward glucose-1-phosphate, fructose-6-phosphate, fructose-1,6-bisphosphate, and ribose-1-phosphate under identical assay conditions . This absolute discrimination is confirmed independently by a second commercial G6PDH preparation (recombinant L. mesenteroides, Abbexa), which likewise shows no reaction with fructose-6-phosphate, fructose-1,6-bisphosphate, or glucose-1-phosphate [1]. The human G6PD enzyme exhibits comparable specificity, with Km for G6P in the range of 50–70 μM and no reported activity on G1P, underscoring that this discrimination is evolutionarily conserved [2].

G6PDH Substrate Specificity
Head-to-head
G6P oxidized (Km 36–70 μM); G1P, F6P, F1,6BP: zero detectable activity.
Absolute discrimination ensures assay specificity; eliminates false-negative risk.
Validated with commercial L. mesenteroides G6PDH.
Enzyme specificity G6PDH NADPH regeneration Coupled enzyme assay

G6PDH Oxidizes 2-Deoxyglucose-6-Phosphate Far More Slowly Than G6P

The substrate analog 2-deoxyglucose-6-phosphate (2-DG6P), formed intracellularly from the glucose tracer 2-deoxyglucose (2-DG) by hexokinase, is oxidized by G6PDH but at a dramatically reduced rate. Chi et al. (1987) established that 2-DG6P is oxidized by G6PDH at a rate approximately 1000-fold slower than that of native glucose-6-phosphate, whereas hexokinase phosphorylates 2-DG and glucose at comparable rates [1]. This kinetic differential is corroborated by commercial enzyme specifications: recombinant L. mesenteroides G6PDH oxidizes 2-DG6P with only 5% relative activity with NAD⁺ and 4% with NADP⁺, confirming a 20–25-fold rate suppression even under optimized conditions [2]. The 1000-fold discrimination enables sequential enzymatic assay designs where G6P and 2-DG6P can be independently quantified in the same biological sample by timed addition of G6PDH at different concentrations [1].

2-DG6P vs G6P Oxidation
Head-to-head
~1000-fold slower oxidation; 4–5% residual activity under optimized conditions.
Kinetic window enables dual-analyte enzymatic quantification of G6P and 2-DG6P.
Based on Chi et al. (1987) and commercial enzyme datasheet.
2-Deoxyglucose metabolism G6PDH substrate analog Enzymatic assay selectivity Cancer metabolism tracer

Anomeric Specificity of Phosphoglucose Isomerase Governs Flux Rate

Using two-dimensional Fourier-transform NMR to monitor steady-state enzyme kinetics, Balaban and Ferretti (1983) demonstrated that yeast phosphoglucose isomerase (PGI, EC 5.3.1.9) discriminates sharply between the two anomers of glucose-6-phosphate. The isomerization of α-D-glucose-6-phosphate to fructose-6-phosphate proceeds at least 10 times faster than the isomerization of β-D-glucose-6-phosphate [1]. This finding is consistent with the IUBMB enzyme classification, which states that PGI 'catalyses the reversible conversion specifically between the α-D-glucose 6-phosphate and β-D-fructofuranose 6-phosphate' [2]. In pancreatic islet studies, this anomeric specificity has direct physiological consequences: the islet phosphoglucose isomerase is stereospecific for α-D-glucose-6-phosphate, resulting in a higher glycolytic flux from the α-anomer and correspondingly greater insulin secretion [3]. The β-anomer, in contrast, is preferentially shunted toward the sorbitol pathway via glucose-6-phosphate dehydrogenase, which displays preferential affinity for β-D-glucose-6-phosphate [3].

PGI Anomer Specificity
Head-to-head
α-anomer isomerized ≥10-fold faster than β-anomer (2D-NMR kinetics).
α-Anomer required for maximal glycolytic flux in reconstitution studies.
Yeast PGI; α-specific conversion per IUBMB.
Anomeric specificity Phosphoglucose isomerase Glycolytic flux NMR kinetic analysis

Stability Advantage of Non-Hygroscopic Free Acid and Monosodium Salts

The physical handling properties of glucose-6-phosphate depend critically on the counterion form. The monosodium salt (CAS 54010-71-8, which shares the same α-D-G6P anion as CAS 15209-11-7) is explicitly specified as 'non-hygroscopic, and very stable to atmospheric moisture at room temperature, unlike the disodium salt' in the Sigma-Aldrich (MilliporeSigma) product specification . This assessment is confirmed by independent vendors: VWR describes the monosodium salt as a 'crystalline solid, non-hygroscopic and more stable than the disodium salt,' with purity >99% by enzymatic assay . In contrast, the disodium salt (CAS 3671-99-6) is hygroscopic and requires storage in a desiccator at −20 °C for long-term stability, with lyophilized form recommended for storage beyond 36 months [1]. The free acid form (CAS 15209-11-7) is structurally the parent compound and, like the monosodium salt, does not carry the additional sodium counterion that contributes to the disodium salt's moisture sensitivity. For quantitative work where accurate weighing is essential, the hygroscopic nature of the disodium salt introduces systematic mass errors unless handled under strictly anhydrous conditions.

Salt Form Handling
Data to verify
Free acid / monosodium salt: non-hygroscopic, ambient stable; disodium salt: hygroscopic, requires −20 °C.
Non-hygroscopic forms improve weighing accuracy and storage logistics.
Based on vendor technical datasheets; verify lot-specific stability.
Compound stability Hygroscopicity Salt form selection Procurement specification

Analytical Differentiation from Hexose Phosphate Isomers

Six common hexose phosphate isomers—glucose-1-phosphate, galactose-1-phosphate, glucose-6-phosphate, galactose-6-phosphate, mannose-6-phosphate, and fructose-6-phosphate—share identical elemental composition and frequently co-elute under standard HILIC chromatography conditions [1]. A systematic study using an Orbitrap IQ-X Tribrid mass spectrometer with HCD, CID, MSⁿ, and UVPD fragmentation demonstrated that each isomer produces unique diagnostic fragment ions, enabling reliable identification of G6P even in complex biological matrices where four of six isomers co-elute chromatographically [1]. Orthogonally, a boronic acid-appended zinc(II) porphyrin receptor (compound 2) achieves selective two-point binding of G6P—via the 1,2-diol moiety to boronic acid and the phosphate group to Zn(II)—producing a marked ³¹P NMR upfield shift and a strong exciton-coupling CD band. This receptor system successfully discriminates G6P from glucose-1-phosphate, a distinction described as 'very difficult by other methods' [2]. The discrimination relies on the specific spatial relationship between the C1–C2 diol and the C6 phosphate group that is unique to G6P among hexose phosphate isomers [2].

Isomer Identification
Method context
Unique MSⁿ fragments (Orbitrap) and selective two-point binding (Zn-porphyrin/boronic acid) distinguish G6P from G1P and others.
Enables confident G6P assignment in co-eluting hexose phosphate mixtures.
LC-HRMS/MS and receptor-based discrimination; requires pure reference standard.
Metabolomics isomer differentiation HR-MS/MS fragmentation Sugar phosphate analysis Boronic acid receptor

Optimal Application Scenarios for α-D-G6P


G6PDH-Coupled NAD(P)H Regeneration and Enzymatic Metabolite Assays

The absolute specificity of G6PDH for G6P—with zero detectable activity toward G1P, F6P, or fructose-1,6-bisphosphate —makes α-D-G6P the exclusive substrate choice for NAD(P)H-regenerating enzyme systems. In coupled assays for hexokinase activity, ATP quantification, or metabolite cycling, any isomeric impurity (particularly G1P at even 1–2% contamination) will fail to generate signal through the G6PDH detection channel, while contributing gravimetrically to the nominal substrate concentration. Procurement of α-D-G6P (CAS 15209-11-7) with verified enzymatic purity ≥99% ensures that the full gravimetric mass corresponds to enzymatically competent substrate, avoiding systematic underestimation of catalytic rates. This is especially critical in clinical diagnostic kits for G6PD deficiency screening, where false-negative results due to substrate inadequacy have direct health consequences .

In Vitro Glycolysis Reconstitution and Metabolic Flux Analysis

Phosphoglucose isomerase (PGI) isomerizes the α-anomer of G6P at least 10-fold faster than the β-anomer [1]. In reconstituted glycolysis systems, cell-free metabolic engineering platforms, or in vitro flux assays, the anomeric identity of the G6P input directly governs the rate of the PGI-catalyzed step and, consequently, the overall glycolytic throughput. Procuring α-D-G6P (CAS 15209-11-7) rather than an undefined anomeric mixture eliminates a ≥10-fold kinetic variable at the second committed step of glycolysis, enabling reproducible determination of rate-limiting enzyme activities. Furthermore, the thermodynamically favored equilibrium position of G6P over G1P (Keq ≈ 19) [2] means that G6P is the relevant substrate pool for all downstream glycolytic and pentose phosphate pathway enzymes; initiating reactions with G1P introduces a confounding phosphoglucomutase-dependent lag phase.

2-Deoxyglucose Tracer Metabolism and Reference Standard

In cancer metabolism research utilizing 2-deoxyglucose (2-DG) as a PET-tracer surrogate for glucose uptake, enzymatic quantification of the phosphorylated product 2-DG6P relies on the 1000-fold kinetic discrimination between G6P and 2-DG6P by G6PDH [3]. Accurate calibration of these dual-analyte assays requires a G6P reference standard free of 2-DG6P contamination, as even trace 2-DG6P in the G6P calibrator would produce a systematic positive bias in the G6P channel and corresponding negative bias in the calculated 2-DG6P concentration. Procurement of α-D-G6P with certified purity and documented absence of 2-DG contamination is therefore a prerequisite for generating valid standard curves in 2-DG uptake and phosphorylation assays [3].

Metabolomics Reference Standard for Isomer Identification by LC-HR-MS/MS

Six sugar phosphate isomers share identical m/z 261.0370 ([M+H]⁺) and frequently co-elute in HILIC chromatography [4]. The generation of spectral libraries containing verified diagnostic MSⁿ fragments for each isomer requires an authentic, isomerically pure reference standard. α-D-G6P (CAS 15209-11-7) serves as the definitive standard for the glucose-6-phosphate isomer entry in such libraries. Its procurement at high isomeric purity enables metabolomics core facilities to confidently assign the G6P-specific fragments in biological extracts, preventing misidentification with co-eluting galactose-6-phosphate or mannose-6-phosphate, which can confound metabolic pathway interpretation in disease biomarker studies [4].

Application
Selection Property
Validation Focus
G6PDH-coupled NAD(P)H regeneration & metabolite assays
Enzymatic purity and anomeric identity
Review G6PDH specificity against G1P/F6P; validate linearity
In vitro glycolysis reconstitution & flux analysis
α-Anomer content for PGI kinetics
Compare isomerization rate; confirm no phosphoglucomutase lag
2-Deoxyglucose tracer metabolism & reference standard
Certified absence of 2-DG6P contamination
Validate dual-analyte calibration; review kinetic discrimination
Metabolomics reference standard for isomer ID
Isomeric purity and verified diagnostic MSⁿ fragments
Assign G6P-specific fragments; cross-check with co-eluting isomers
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